molecular formula C15H22ClNO7 B5123596 2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid

2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid

Cat. No.: B5123596
M. Wt: 363.79 g/mol
InChI Key: FMYMOYQKATYLQX-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a chloro-methylphenoxy group, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-chloro-6-methylphenol and ethylene oxide.

    Ether Formation: The phenol undergoes an etherification reaction with ethylene oxide to form 2-(2-chloro-6-methylphenoxy)ethanol.

    Further Etherification: This intermediate is then reacted with another equivalent of ethylene oxide to yield 2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethanol.

    Amination: The final step involves the reaction of this compound with ethylenediamine to produce 2-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol involves its interaction with specific molecular targets. The chloro-methylphenoxy group can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-6-methylphenoxy)acetic acid: Shares the chloro-methylphenoxy group but differs in its overall structure and reactivity.

    2-[2-(2-Chloroethoxy)ethoxy]ethanol: Similar in having ether linkages but lacks the amino group.

Uniqueness

2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol is unique due to the combination of its chloro-methylphenoxy group and the presence of both ether and amino functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3.C2H2O4/c1-11-3-2-4-12(14)13(11)18-10-9-17-8-6-15-5-7-16;3-1(4)2(5)6/h2-4,15-16H,5-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYMOYQKATYLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCOCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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